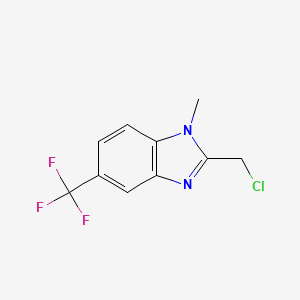

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBZZFDBNGPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 4-Trifluoromethyl-o-phenylenediamine

The synthesis often begins with 4-trifluoromethyl-o-phenylenediamine, which can be prepared or purchased. This diamine is key for incorporating the trifluoromethyl substituent at the 5-position of the benzimidazole ring.

Benzimidazole Ring Formation

The benzimidazole core is synthesized via cyclization of 4-trifluoromethyl-o-phenylenediamine with formic acid or formic acid derivatives under reflux conditions. This reaction yields 5-trifluoromethyl-1H-benzimidazole with high efficiency.

- Reaction conditions: Reflux in formic acid for 3–6 hours.

- Yield: Typically 70–85%.

N-Methylation at the 1-Position

The 1-methyl group is introduced by treating the benzimidazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- Typical conditions: Stirring in dimethylformamide (DMF) at room temperature or slightly elevated temperature.

- Yield: Around 80–90%.

Chloromethylation at the 2-Position

Chloromethylation is performed using chloromethyl chloride or chloroacetic acid derivatives under acidic or neutral conditions. A common approach involves refluxing the 1-methyl-5-trifluoromethylbenzimidazole with chloroacetic acid in hydrochloric acid.

- Example procedure: Reflux 1-methyl-5-trifluoromethylbenzimidazole with chloroacetic acid (1.5 equivalents) in 4N HCl for 2–3 hours.

- Work-up: Basify with ammonium hydroxide, isolate the precipitate, and recrystallize.

- Yield: Approximately 80%.

An alternative industrially scalable approach involves cyclizing 3-amido-4-methylamino benzoic acid with chloracetyl chloride to obtain 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid, followed by conversion to the target compound. This method offers advantages in cost and scalability with yields around 87.7% and purity >99%.

- The use of 4-trifluoromethyl-o-phenylenediamine as a starting material ensures regioselective incorporation of the trifluoromethyl group at the 5-position, which is critical for the compound's bioactivity profile.

- N-Methylation is efficiently achieved under mild conditions with high selectivity, avoiding over-alkylation or side reactions.

- Chloromethylation via chloroacetic acid under acidic conditions is a well-established method for introducing the reactive chloromethyl group at the 2-position, which serves as a versatile handle for further functionalization or coupling reactions.

- The industrial method involving cyclization with chloracetyl chloride followed by oxalyl chloride-mediated transformations offers a scalable and economically viable route with excellent purity and yield, suitable for large-scale manufacturing of intermediates for drugs like dabigatran etexilate.

- Purification steps typically involve recrystallization from methanol or diethyl ether and chromatographic techniques to ensure high purity (>99%), essential for pharmaceutical applications.

The preparation of 2-chloromethyl-1-methyl-5-trifluoromethyl-1H-benzimidazole is well-documented through classical benzimidazole synthesis routes with strategic functional group manipulations. The key steps include cyclization of trifluoromethyl-substituted o-phenylenediamine, selective N-methylation, and chloromethylation at the 2-position. Industrially, the process benefits from cost-effective raw materials and straightforward unit operations, enabling large-scale production with high yield and purity. These methods are supported by diverse research findings and patent literature, providing a robust foundation for synthetic chemists in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced products.

Addition Reactions: The benzimidazole ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the benzimidazole ring.

Reduction Products: Reduced derivatives of the benzimidazole ring.

Scientific Research Applications

Chemistry: 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Substituent Variations

The table below highlights structural differences and similarities with analogous compounds:

Key Comparative Insights

Chloromethyl vs. Bromomethyl Substituents

- Chloromethyl groups are less reactive than bromomethyl but retain utility in forming covalent bonds with biological targets.

Trifluoromethyl Group Positional Effects

- The trifluoromethyl group at position 5 in the target compound contrasts with its placement at position 2 in 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole . Positional changes influence electronic effects: -CF3 at position 5 may enhance π-stacking interactions in enzyme binding pockets compared to position 2.

Alkyl vs. Aryl Substituents

- The target compound’s methyl group at position 1 provides steric shielding, which may reduce metabolic degradation compared to unsubstituted analogs .

Heterocyclic Modifications

- Thiophene-containing derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, whereas the target compound’s -CF3 group prioritizes lipophilicity and metabolic stability .

Biological Activity

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the trifluoromethyl group, are believed to enhance its biological efficacy.

The compound is characterized by the following structural formula:

Key Properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole |

| CAS Number | 942034-99-3 |

| Molecular Weight | 270.68 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may involve interaction with various molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased binding affinity to target sites in biological systems.

Anticancer Activity

Recent studies have examined the anticancer properties of this compound against several cancer cell lines. Notably, it has shown significant cytotoxic effects in vitro.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of this compound on pancreatic cancer cell lines (BxPC-3 and Panc-1), the following IC50 values were observed:

| Cell Line | IC50 Value (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (Normal) | 0.36 |

These results indicate that the compound exhibits a higher potency against cancer cells compared to normal cells, suggesting a selective anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) and detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| This compound | BxPC-3: 0.051, Panc-1: 0.066 | Moderate |

| Benzimidazole Derivative A | BxPC-3: 0.10 | High |

| Benzimidazole Derivative B | BxPC-3: 0.15 | Low |

This table highlights that while other derivatives also exhibit anticancer properties, the specific combination of substituents in our compound may confer unique advantages in terms of potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzimidazole precursors with halogenating agents. For example, trifluoromethyl groups can be introduced via Cu(I)/TMEDA-catalyzed cross-coupling reactions using N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines . Optimization includes solvent selection (e.g., DMF or THF), catalyst loading (e.g., 5–10 mol% CuI), and temperature control (60–100°C). Reaction progress should be monitored via TLC or HPLC, with purity validated by elemental analysis (e.g., <0.3% deviation between calculated and observed C/H/N values) .

Q. How can spectroscopic and analytical methods be employed to characterize the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For instance, the trifluoromethyl group () appears as a singlet in F NMR at ~-60 ppm .

- Infrared (IR) Spectroscopy : Identify functional groups like C-Cl (600–800 cm) and C=N (1600–1680 cm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., <0.5% error margin) .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of trifluoromethylation in benzoimidazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways to assess energy barriers for trifluoromethyl group incorporation at specific positions. Molecular docking studies (e.g., AutoDock Vina) may also predict binding affinities in catalytic systems, such as Cu(I)/TMEDA complexes, to explain observed regioselectivity .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., methyl groups) at the 1-position hinder nucleophilic attack at the 2-chloromethyl site.

- Electronic Effects : Electron-withdrawing groups (e.g., ) at the 5-position increase electrophilicity at the chloromethyl group, accelerating SN reactions.

Experimental validation involves kinetic studies using varying nucleophiles (e.g., amines, thiols) and monitoring reaction rates via H NMR .

Q. What safety protocols are critical for handling halogenated and trifluoromethylated benzimidazoles in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for reactions releasing volatile intermediates (e.g., HCl gas).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Management : Segregate halogenated waste for incineration to avoid environmental contamination.

Refer to NIOSH guidelines for handling sensitizers and reproductive toxins, including strict labeling and ventilation requirements .

Theoretical and Methodological Frameworks

- Linking Synthesis to Theory : Use conceptual frameworks like Frontier Molecular Orbital (FMO) theory to rationalize electron transfer in catalytic cycles .

- Experimental Design : Apply factorial design (e.g., Taguchi methods) to screen variables like temperature, solvent polarity, and catalyst type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.